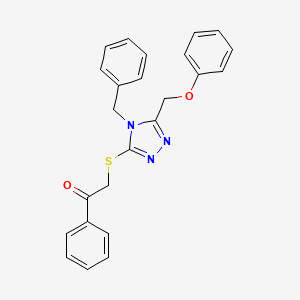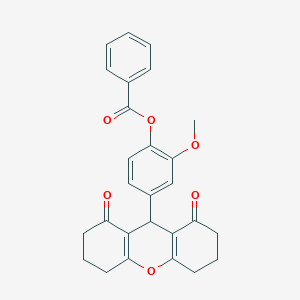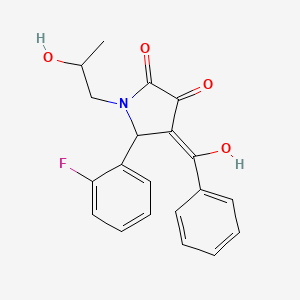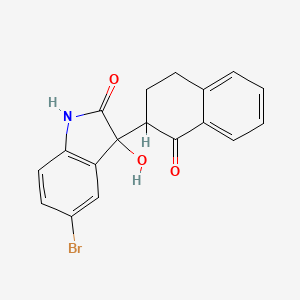![molecular formula C38H24N4O3 B11094059 2-(2-Furyl)-4-{8-[2-(2-furyl)-4-phenyl-1H-imidazol-5-YL]dibenzo[B,D]furan-2-YL}-5-phenyl-1H-imidazole](/img/structure/B11094059.png)
2-(2-Furyl)-4-{8-[2-(2-furyl)-4-phenyl-1H-imidazol-5-YL]dibenzo[B,D]furan-2-YL}-5-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule that combines various aromatic rings and functional groups. Let’s break it down:
2-(2-Furyl): This part contains a furan ring (a five-membered oxygen-containing heterocycle) with a furyl group attached.
4-{8-[2-(2-furyl)-4-phenyl-1H-imidazol-5-YL]dibenzo[B,D]furan-2-YL}: Here, we have a dibenzo[b,d]furan fused to an imidazole ring, along with a phenyl group.
5-phenyl-1H-imidazole: Finally, we end with another imidazole ring, this time substituted with a phenyl group.
Phew! Now that we’ve deciphered the name, let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps, including cyclization reactions and aromatic substitutions. While I don’t have specific details for this exact compound, similar reactions can be used. For instance:
Cyclization: Starting from appropriate precursors, cyclization reactions can form the imidazole and furan rings.
Aromatic Substitution: Introducing phenyl groups via electrophilic aromatic substitution reactions.
Industrial Production:: Industrial-scale production typically involves optimizing these synthetic routes, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The furan and phenyl rings are susceptible to oxidation.
Reduction: Reduction of the imidazole or furan rings may be relevant.
Substitution: Aromatic substitution reactions (e.g., Friedel-Crafts) can modify the phenyl groups.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. These could include derivatives with altered phenyl groups or variations in the imidazole and furan rings.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a versatile building block for designing new molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential drug candidates due to its structural complexity.
Industry: Used in materials science or as ligands in catalysis.
Mechanism of Action
The exact mechanism remains elusive without specific studies. it likely interacts with cellular receptors or enzymes, affecting biological pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to other imidazole-furan hybrids. Its uniqueness lies in the intricate fusion of multiple aromatic rings.
Properties
Molecular Formula |
C38H24N4O3 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-[8-[2-(furan-2-yl)-4-phenyl-1H-imidazol-5-yl]dibenzofuran-2-yl]-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C38H24N4O3/c1-3-9-23(10-4-1)33-35(41-37(39-33)31-13-7-19-43-31)25-15-17-29-27(21-25)28-22-26(16-18-30(28)45-29)36-34(24-11-5-2-6-12-24)40-38(42-36)32-14-8-20-44-32/h1-22H,(H,39,41)(H,40,42) |
InChI Key |
YCXIPQXJWVRRNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CO3)C4=CC5=C(C=C4)OC6=C5C=C(C=C6)C7=C(N=C(N7)C8=CC=CO8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one](/img/structure/B11093978.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11093980.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-ethoxybenzohydrazide](/img/structure/B11093989.png)

![Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11094001.png)
![4-nitro-N-{(2Z)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11094002.png)
![5,6',7'-tris(dimethylamino)-2',3'-dihydro-4H-spiro[naphthalene-1,1'-phenalen]-4-one](/img/structure/B11094010.png)
![Isopropyl {[formyl(methyl)amino]methyl}methylphosphinate](/img/structure/B11094023.png)

![1H-Pyrimido[4,5-d]pyrimidine-2,4-dione, 7-methyl-1-phenyl-5,5-bistrifluoromethyl-5,8-dihydro-](/img/structure/B11094037.png)
![11-(3-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11094039.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11094041.png)

